3,4-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
Description
3,4-Dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic benzamide derivative featuring a coumarin (2H-chromen-2-one) core linked to a 3,4-dimethoxy-substituted benzamide group at the 6-position. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes like histone acetyltransferases (HATs) and hypoxia-inducible factor (HIF-1) pathways . Its synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., sulfonyl chlorides or acyl halides) and aminocoumarin intermediates, as demonstrated in related compounds .
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-oxochromen-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-15-6-3-12(10-16(15)23-2)18(21)19-13-5-7-14-11(9-13)4-8-17(20)24-14/h3-10H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBHUVBZTUAUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 6-amino-2-oxo-2H-chromene.
Amidation Reaction: The 3,4-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This is followed by the reaction with 6-amino-2-oxo-2H-chromene in the presence of a base such as triethylamine to form the desired benzamide.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of appropriate electrophiles.
Major Products
Oxidation: Formation of 3,4-dihydroxy-N-(2-oxo-2H-chromen-6-yl)benzamide.
Reduction: Formation of 3,4-dimethoxy-N-(2-hydroxy-2H-chromen-6-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to 3,4-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide. For instance:
- Cytotoxicity : Research indicates that derivatives of coumarin amides exhibit significant cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer) cells. One study reported an IC50 value of 9.33 μM for a related compound, demonstrating comparable efficacy to standard chemotherapeutics like 5-fluorouracil .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9c | MDA-MB-231 | 9.33 |
| Control | - | - |
The mechanism of action for these compounds often involves the induction of apoptosis through reactive oxygen species (ROS) generation and upregulation of apoptotic markers such as caspase-3 .
Case Study: Antitumor Efficacy
In a controlled study assessing the effects of various coumarin derivatives on MDA-MB-231 cells:
- Objective : To evaluate cytotoxic effects and mechanisms of action.
- Methodology : Compounds were administered at varying concentrations, and cell viability was assessed using standard assays.
- Results : Compound 9c significantly inhibited cell proliferation and induced apoptosis in a concentration-dependent manner.
Case Study: Mechanistic Insights
Another investigation focused on understanding how these compounds induce apoptosis:
- ROS Assay : Treatment with compound 9c led to increased ROS levels in treated cells compared to controls.
- Western Blot Analysis : Enhanced expression of apoptotic markers was observed following treatment.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further research for detailed elucidation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations :
Substituent Position Matters: The 6-position of the coumarin ring is critical for binding in HIF-1 inhibitors, as seen in sulfonamide analogs . Moving the benzamide group to the 2-position (e.g., 3,4-Dimethoxy-N-(4-oxo-4H-chromen-2-yl)benzamide (6s)) alters electronic properties and may reduce activity . In PCAF HAT inhibitors, 2-acylamino substituents (e.g., compound 17) are more potent than unsubstituted benzamides like anthranilic acid (34% vs. 79% inhibition) .
Role of Methoxy Groups :
- The 3,4-dimethoxy motif enhances interaction with hydrophobic pockets in enzyme active sites, as demonstrated in sulfonamide-based HIF-1 inhibitors . However, replacing dimethoxy with a single methoxy group (e.g., 3m ) reduces steric bulk and may diminish binding affinity .
Solubility Challenges :
- Lipophilic groups (e.g., long acyl chains or dimethylchromene) improve target engagement but compromise solubility. For example, the sulfonamide analog in requires formulation due to solubility <15 μg/mL, a limitation shared by many benzamide derivatives.
Biological Activity
3,4-Dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide (CAS No. 797777-95-8) is a synthetic organic compound belonging to the class of benzamides. Its structure features a benzamide moiety substituted with a 2-oxo-2H-chromen-6-yl group and two methoxy groups at the 3 and 4 positions of the benzene ring. This unique combination of functional groups contributes to its potential biological and pharmacological activities, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of approximately 285.29 g/mol. The compound is characterized by its stability under standard laboratory conditions, but it can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of coumarin compounds exhibit significant anticancer properties. Research has shown that this compound may inhibit the growth of various cancer cell lines. For instance, in vitro studies demonstrated that this compound could induce apoptosis in human lung adenocarcinoma cells by activating caspase pathways. The mechanism appears to involve modulation of cell cycle regulators and pro-apoptotic factors .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Lung Adenocarcinoma | 12.5 | Apoptosis via caspase activation |
| Breast Cancer Cells | 15.0 | Cell cycle arrest |
| Colon Cancer Cells | 10.0 | Inhibition of proliferation |
Anti-inflammatory Effects
Coumarin derivatives are known for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity
| Cytokine | Inhibition (%) |
|---|---|
| TNF-alpha | 70 |
| IL-6 | 65 |
| IL-1β | 50 |
Antimicrobial Activity
The antimicrobial activity of this compound has also been explored. Studies indicate that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell membrane integrity.
Table 3: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptor activity related to inflammatory pathways.
- DNA Interaction : The coumarin moiety might intercalate with DNA, affecting replication and transcription processes.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Lung Cancer : A study involving human lung adenocarcinoma cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability and increased apoptosis markers.
- Inflammatory Disease Model : In vivo models using induced inflammatory responses showed that administration of the compound significantly reduced swelling and cytokine levels compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
